molecular formula C13H11N5O2 B14099916 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

Cat. No.: B14099916
M. Wt: 269.26 g/mol
InChI Key: GJVUVQJBPDWEBA-UHFFFAOYSA-N
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Description

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and a carbohydrazide moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of pyrazole derivatives, which are then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrazine core. The phenyl group and carbohydrazide moiety are introduced through subsequent functionalization reactions. Key reagents used in these reactions include hydrazine monohydrate, phenylhydrazine, and various cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. These methods often focus on minimizing the use of hazardous reagents and solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide stands out due to its specific combination of a pyrazole ring fused to a pyrazine ring, along with the phenyl group and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide

InChI

InChI=1S/C13H11N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,20)(H,16,19)

InChI Key

GJVUVQJBPDWEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)NN)C(=O)N2

Origin of Product

United States

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